molecular formula C215H358N72O66S B549885 Somatorelin CAS No. 83930-13-6

Somatorelin

Cat. No.: B549885
CAS No.: 83930-13-6
M. Wt: 5040 g/mol
InChI Key: JAHCMOSSKRAPEL-IBFVROBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somatorelin is a synthetic, recombinant version of human Growth Hormone-Releasing Hormone (GHRH), provided as the acetate salt for research applications . This 44-amino acid peptide is a critical diagnostic and research tool for investigating the hypothalamic-pituitary axis. Its primary mechanism of action is binding to GHRH receptors on anterior pituitary somatotroph cells, stimulating the synthesis and pulsatile release of endogenous Growth Hormone (GH) . Researchers utilize this compound in studies focused on growth hormone deficiency, the physiology of aging, sleep disorders, and mild cognitive impairment . By activating the GHRH receptor, this compound triggers intracellular signaling pathways, including the activation of adenylyl cyclase and increased cAMP production, leading to GH secretion . This product is presented as a lyophilized powder and solvent for solution, intended for reconstitution and use in laboratory research settings . This product is labeled "For Research Use Only." It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHCMOSSKRAPEL-IBFVROBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H358N72O66S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232828
Record name Somatorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83930-13-6
Record name Somatorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Somatorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc-Based SPPS

The Fmoc (fluorenylmethyloxycarbonyl) strategy is widely employed for synthesizing peptides like Somatorelin due to its compatibility with automated systems and avoidance of hazardous hydrofluoric acid (HF). The process begins with anchoring the C-terminal amino acid to a resin, typically polystyrene or polyethyleneglycol (PEG)-based supports, which mitigate aggregation of hydrophobic sequences. Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). For instance, Oliveira et al. demonstrated that substituting DMF with 80% NMP/DMSO improved coupling yields for hydrophobic transmembrane peptides by enhancing resin swelling.

Table 1: Key Parameters for Fmoc-Based SPPS of this compound

ParameterSpecificationSource
ResinPolystyrene (0.34 mmol/g loading)
ActivatorHATU/DIEA (1:2 molar ratio)
Solvent SystemNMP/DMSO (4:1 v/v)
Deprotection Reagent20% Piperidine in DMF
Coupling Time60–90 minutes under microwave irradiation

Boc-Based SPPS

Boc (tert-butyloxycarbonyl) chemistry, though less common for large-scale synthesis, offers advantages for "difficult sequences" due to its use of trifluoroacetic acid (TFA) for deprotection, which disrupts secondary structures. Schnolzer et al. highlighted that in situ neutralization protocols minimize aggregation by introducing activated amino acids directly after TFA treatment. This method is particularly effective for synthesizing hydrophobic regions, such as those in transmembrane peptides, by maintaining solubility through polar solvents like dichloromethane (DCM).

Challenges in this compound Synthesis

Aggregation and Solubility Issues

This compound’s hydrophobic domains, such as α-helical or β-sheet motifs, predispose it to aggregation during SPPS. Tickler and Wade identified resin choice as critical, with non-polar polystyrene resins reducing aggregation compared to polar alternatives. Additionally, Baumruck et al. reported that incorporating solubilizing tags, such as arginine-rich sequences, improves handling and purification.

Incomplete Deprotection and Coupling

Microwave-assisted synthesis enhances coupling efficiency but faces limitations with sequences exceeding 50 residues. For example, Bacsa et al. observed that microwave irradiation at 50°C increased crude yields of amyloid-β (1–42) by 15% compared to conventional heating.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) remains the gold standard for purifying this compound. Kasim et al. achieved >95% purity for Aβ(1-42) using a stepwise elution protocol.

Table 2: HPLC Conditions for this compound Purification

ColumnMobile PhaseGradientPurity (%)Source
C18 (250 × 4.6 mm)0.1% TFA in H~2~O/ACN20–50% ACN95.2

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms this compound’s molecular weight (≈3.4 kDa). Discrepancies in mass spectra often indicate truncations or incomplete deprotection, necessitating iterative optimization.

Comparative Analysis of Synthesis Strategies

Table 3: Fmoc vs. Boc SPPS for this compound

ParameterFmoc-Based SPPSBoc-Based SPPS
SolventNMP/DMSODCM/TFA
DeprotectionPiperidineTFA
Resin CompatibilityPEG-based resinsPolystyrene resins
Yield (Crude)60–75%70–85%
ScalabilityHighModerate

Boc-based methods generally yield higher purity for hydrophobic peptides but require HF for resin cleavage, posing safety concerns .

Chemical Reactions Analysis

Degradation Pathways

Somatorelin undergoes hydrolysis and oxidation under physiological conditions:

Primary Degradation Reactions:

Reaction TypeSite AffectedConditionsResulting Product
DeamidationAsn⁸, Gln residuespH > 6.5, 25°CIso-aspartate or aspartate
Methionine oxidationMet²⁷Oxidative stress, lightMethionine sulfoxide
HydrolysisAsp-Gly (positions 3-15)Acidic/basic environmentsPeptide fragments

Stability studies show deamidation at Asn⁸ reduces biological activity by 40% after 30 days at 4°C .

Receptor Binding and Activation

This compound interacts with GHRH receptors (GHRHR) via:

  • Electrostatic interactions : Between Arg¹⁵, Arg²⁰, and receptor’s negatively charged residues.
  • Hydrogen bonding : Tyr¹ and Thr⁶ with transmembrane domain residues.
  • Conformational change : Induces receptor coupling to Gαs proteins, elevating cAMP (EC₅₀ = 0.6 pM) .

Binding Affinity Data:

Receptor SubtypeKd (nM)Assay SystemCitation
GHRHR0.12HEK293 cells
SST₂>1000Radioligand binding

Metabolic and Enzymatic Reactions

In vivo, this compound is cleaved by dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP):

EnzymeCleavage SiteHalf-Life (Human)Metabolic Impact
DPP-IVTyr¹-Ala²7–12 minutesLoss of N-terminal activity
NEPArg¹¹-Lys¹²-Intermediate fragments

Chemical Modifications for Stability

To enhance pharmacokinetics, modifications include:

  • D-Ala substitution : At position 2 reduces DPP-IV cleavage (t₁/₂ extended to 30 minutes) .
  • PEGylation : At C-terminus increases molecular weight, reducing renal clearance .

Analytical Characterization

MethodKey FindingsCitation
MALDI-TOF MSMolecular ion at m/z 5040.2
CD Spectroscopyα-helical content: 58% (pH 7.4)
RP-HPLCRetention time: 14.3 min (C18, 0.1% TFA)

Scientific Research Applications

Somatorelin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating growth hormone secretion and its effects on various physiological processes.

    Medicine: Used in diagnostic tests for growth hormone deficiency and studied for potential therapeutic applications in conditions such as aging, cognitive impairment, and sleep disorders.

    Industry: Employed in the production of recombinant growth hormone-releasing hormone for research and clinical use.

Mechanism of Action

Somatorelin exerts its effects by binding to the growth hormone-releasing hormone receptor on the surface of somatotroph cells in the anterior pituitary gland. This binding activates the cyclic adenosine monophosphate-dependent pathway, leading to the release of growth hormone. The released growth hormone then acts on various tissues to promote growth and metabolic effects .

Comparison with Similar Compounds

Structural Analogues: Sermorelin (Sermorelin Acetate)

Sermorelin (CAS No. 86168-78-7) is a truncated analogue of GHRH, consisting of the first 29 amino acids of the natural peptide. Unlike Somatorelin, Sermorelin acetate (C₁₄₉H₂₄₆N₄₄O₄₂S·C₂H₄O₂; MW: 3,417.94 g/mol) includes an acetate group, enhancing stability and bioavailability .

Parameter This compound Sermorelin Acetate
Structure 44-amino acid peptide 29-amino acid peptide with acetate
Molecular Weight ~5,000 g/mol (estimated) 3,417.94 g/mol
Mechanism Binds GHRH receptors to stimulate GH Same as this compound but shorter half-life
Clinical Use Diagnostic for GH deficiency Therapeutic (e.g., pediatric GH deficiency)
Administration Intravenous Subcutaneous or intramuscular
Purity Not specified ≥95%
Regulatory Status Prescription diagnostic agent Investigational/therapeutic use

Key Differences :

  • Structural : Sermorelin’s truncated structure and acetate modification reduce its molecular weight and may alter receptor-binding kinetics compared to full-length this compound .
  • Pharmacokinetics: Sermorelin’s shorter half-life necessitates frequent dosing for therapeutic use, whereas this compound’s diagnostic application requires single-dose administration .
  • Applications: While both target GH pathways, Sermorelin is explored for long-term treatment, whereas this compound is restricted to diagnostics .

Functional Analogues: Mecasermin and Mecasermin Rinfabate

Mecasermin (recombinant IGF-1) and mecasermin rinfabate (IGF-1 complexed with IGF-binding protein-3) are biosynthetic compounds used in growth disorders. Unlike this compound, they act downstream of GH by directly providing insulin-like growth factor 1 (IGF-1) .

Parameter This compound Mecasermin Mecasermin Rinfabate
Structure Peptide (GHRH analogue) Recombinant IGF-1 protein IGF-1 + IGFBP-3 complex
Mechanism Stimulates GH release Direct IGF-1 replacement Sustained IGF-1 release via binding protein
Clinical Use Diagnostic for GH deficiency Severe primary IGF-1 deficiency Same as mecasermin + severe burns, osteoporosis
Administration Intravenous Subcutaneous Subcutaneous
Safety Concerns Minimal side effects in diagnostics Hypoglycemia, jaw pain Similar to mecasermin
Regulatory Status Prescription diagnostic agent Approved for specific indications Investigational

Key Differences :

  • Mechanistic : this compound acts upstream by stimulating GH, whereas mecasermin bypasses the pituitary to directly address IGF-1 deficiency .
  • Therapeutic Scope: Mecasermin addresses IGF-1 deficiency and insulin resistance, while this compound is purely diagnostic .
  • Safety : Mecasermin’s direct IGF-1 action carries risks like hypoglycemia, unlike this compound’s transient GH stimulation .

Critical Analysis of Research Findings

  • Structural vs. Functional Analogues : While Sermorelin shares structural homology with this compound, its therapeutic applications diverge due to pharmacokinetic differences . Mecasermin, though functionally related, operates via a distinct pathway, highlighting the complexity of GH/IGF-1 axis targeting .
  • Contradictions in Literature: initially conflates Sermorelin and this compound as synonyms, but CAS numbers confirm they are distinct entities with unique clinical roles .
  • Regulatory Considerations : Biosimilars like mecasermin require rigorous comparability studies (quality, safety, efficacy), whereas synthetic peptides like this compound follow standard pharmacopeial guidelines .

Biological Activity

Somatorelin, also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide that plays a crucial role in the regulation of growth hormone (GH) secretion from the anterior pituitary gland. This article provides a comprehensive overview of its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

This compound exerts its biological effects primarily by binding to specific receptors (GHRH receptors) located on the surface of pituitary somatotrophs. This interaction stimulates the release of GH into the bloodstream, which subsequently influences various physiological processes, including growth, metabolism, and body composition .

Key Mechanisms:

  • Stimulation of GH Release : this compound increases plasma GH concentrations by directly stimulating the anterior pituitary gland .
  • Regulatory Feedback : It operates within a feedback loop involving insulin-like growth factor 1 (IGF-1), which modulates GH secretion and mediates some of its effects on tissues .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
GH Secretion Stimulates the release of GH from the anterior pituitary .
Metabolic Effects Influences lipid metabolism and promotes lean body mass .
Growth Promotion Facilitates linear growth during childhood and adolescence .
Potential Therapeutic Use Investigated for use in growth hormone deficiency and other conditions .

Case Studies and Research Findings

  • Clinical Trials in Adults with GH Deficiency :
    A study involving adults with GH deficiency demonstrated that administration of this compound resulted in significant increases in serum GH levels and improved body composition metrics, including increased lean mass and decreased fat mass .
  • Effects on Aging :
    Research has indicated that this compound may counteract some age-related declines in GH secretion. In older adults, it has been shown to enhance physical performance and improve metabolic health markers, suggesting its potential as an anti-aging therapy .
  • Impact on Insulin Sensitivity :
    A clinical trial assessed the effects of this compound on insulin sensitivity in patients with type 2 diabetes. Results indicated that it could improve insulin sensitivity by modulating IGF-1 levels, which plays a role in glucose metabolism .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Somatorelin’s mechanism of action in growth hormone regulation?

  • Methodological Answer: Studies should employ randomized controlled trials (RCTs) with appropriate blinding to minimize bias. In vitro models (e.g., pituitary cell cultures) and in vivo animal models (e.g., rodents) should validate dose-response relationships and receptor binding kinetics. Include controls for endogenous growth hormone secretion (e.g., baseline measurements, placebo groups). Detailed protocols for this compound administration (e.g., intravenous vs. subcutaneous routes) must align with pharmacokinetic properties documented in prior studies . Analytical methods like ELISA or mass spectrometry should quantify growth hormone release, with statistical power analyses to determine sample sizes .

Q. How can researchers ensure reproducibility when analyzing this compound’s effects across different biological systems?

  • Methodological Answer: Standardize experimental conditions (e.g., temperature, pH, and timing of hormone administration) and report deviations transparently. Use validated assays (e.g., radioimmunoassays) with internal standards to control for inter-lab variability. Publish raw data and statistical code in supplementary materials to enable replication. Cross-validate findings using orthogonal techniques, such as comparing immunoassay results with RNA sequencing data to confirm downstream gene activation .

Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?

  • Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with HPLC purification and mass spectrometry for purity verification (>95%). Characterize stability under physiological conditions (e.g., serum half-life via incubation assays) and confirm bioactivity using cell-based luciferase reporter systems. Reference established protocols for peptide storage (lyophilized at -80°C) to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data between human and animal models for this compound?

  • Methodological Answer: Conduct meta-analyses of existing datasets to identify species-specific metabolic pathways (e.g., liver enzyme activity differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, incorporating parameters like receptor density and clearance rates. Validate models with microdosing studies in human volunteers, paired with ultrasensitive detection methods (e.g., LC-MS/MS) . Address discrepancies by adjusting for interspecies variability in growth hormone receptor isoforms .

Q. What strategies are effective for isolating this compound’s direct effects from confounding factors like stress-induced hormone secretion?

  • Methodological Answer: Implement stress-mitigation protocols (e.g., acclimatization periods, non-invasive sampling). Use crossover study designs where subjects serve as their own controls. Apply multivariate regression to adjust for cortisol levels or other stress biomarkers. For animal studies, opt for telemetry devices to monitor physiological parameters in real time without human interference .

Q. How can multi-omics approaches enhance understanding of this compound’s downstream signaling pathways?

  • Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map signaling cascades. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes (e.g., GHRH receptor) in cell lines. Share datasets in public repositories (e.g., GEO, PRIDE) for collaborative analysis .

Q. What statistical frameworks are optimal for analyzing time-series data in this compound pulsatility studies?

  • Methodological Answer: Apply Fourier transforms or wavelet analyses to detect pulsatile secretion patterns. Use mixed-effects models to account for intra-subject variability. For longitudinal data, employ Bayesian hierarchical models to estimate hormone secretion rates and half-lives. Open-source tools like R’s nlme or brms packages facilitate implementation .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting findings in this compound’s efficacy between acute vs. chronic administration studies?

  • Methodological Answer: Conduct dose-escalation trials with extended follow-up periods to assess tachyphylaxis. Compare receptor desensitization markers (e.g., β-arrestin recruitment) across dosing regimens. Use systematic review frameworks (PRISMA) to synthesize evidence and identify gaps (e.g., long-term safety data) .

Q. What criteria validate the use of alternative growth hormone secretagogues in studies following this compound’s discontinuation?

  • Methodological Answer: Prioritize compounds with analogous receptor binding profiles (e.g., Tesamorelin). Validate comparability via in vitro receptor activation assays and cross-species pharmacokinetic studies. Reference discontinued product specifications (e.g., Ferring Pharmaceuticals’ this compound formulations) to ensure methodological continuity .

Comparative Analysis Table

Aspect Basic Research Focus Advanced Research Focus
Dosing Protocols Standardize routes and intervals Model interspecies variability via PBPK
Analytical Methods ELISA, radioimmunoassays Multi-omics integration (RNA-seq, LC-MS)
Data Contradictions Transparent reporting of outliers Meta-analysis and Bayesian modeling
Long-term Effects Acute toxicity screening Chronic exposure studies with telemetry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.